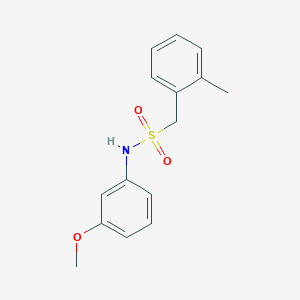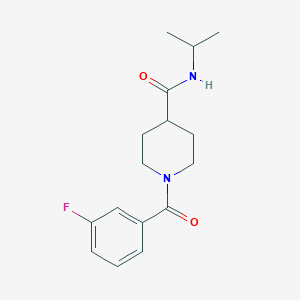![molecular formula C16H19NO3 B4760577 N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4760577.png)
N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide
Descripción general
Descripción
The compound , “N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide,” likely represents a novel or less common molecule in the field of organic chemistry. Compounds with similar structural features have been synthesized and studied for various properties, including their potential as pharmaceutical agents, their physical and chemical properties, and their utility in organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and the formation of carbon-carbon or carbon-nitrogen bonds. For example, the synthesis of related furan and phenyl derivatives typically involves catalytic reactions, lithiation, or amidation processes, suggesting that the synthesis of the target compound might also employ similar strategies (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of organic compounds is commonly elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These techniques provide information on the molecular geometry, functional groups, and stereochemistry of the compound (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of a compound like “N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide” would be influenced by its functional groups. Furan derivatives, for instance, are known for their participation in Diels-Alder reactions, electrophilic substitutions, and other cycloadditions. The presence of the amide functional group also suggests reactivity in condensation and hydrolysis reactions.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. For example, the presence of methoxy and amide groups can affect the compound's polarity, impacting its solubility in different solvents (Ostrowska et al., 2015).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various reagents are key to understanding the compound's behavior in chemical reactions. The electronic structure, including the distribution of electrons across the molecule, can be studied through computational methods like density functional theory (DFT) to predict reactivity patterns and stability (Jiang et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
The exact mode of action of N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active .
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-10-14(12(2)20-11)16(18)17-9-8-13-6-4-5-7-15(13)19-3/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJXXYVLDPICEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760509.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)

![2-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4760519.png)
![1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4760520.png)
![2-(3,4-dimethylphenyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4760525.png)
![2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde](/img/structure/B4760531.png)

![2-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4760537.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4760591.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4760598.png)
![N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B4760601.png)